molecular formula C9H8F3N B1499204 7-(Trifluoromethyl)indoline CAS No. 959236-00-1

7-(Trifluoromethyl)indoline

Cat. No. B1499204
CAS RN: 959236-00-1
M. Wt: 187.16 g/mol
InChI Key: APXZRTOUTPSFLL-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)indoline is an indole derivative that acts as an inhibitor of COX-1, COX-2, and β-catenin . It has potential applications in the treatment of diseases such as lung cancer, diabetes, and Alzheimer’s disease .


Synthesis Analysis

The synthesis of this compound involves a metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position . This process selectively introduces trifluoromethyl to indoles on the C2 position . The desired product can be obtained in 0.7 g yield . A radical intermediate may be involved in this transformation .


Molecular Structure Analysis

The molecular formula of this compound is C9H8F3N . It has an average mass of 187.162 Da and a monoisotopic mass of 187.060883 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound include a palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides . This process provides a direct but controllable access to a variety of structurally diverse trifluoromethyl-containing indoles and indolines .

Scientific Research Applications

1. Catalytic Functionalization in Organic Synthesis

7-(Trifluoromethyl)indoline derivatives show significant potential in the field of organic synthesis. Cobalt and ruthenium-catalyzed hydroarylation and amidation of indolines, respectively, have been demonstrated as effective for selective C-7 functionalization. These methods offer pathways for synthesizing various indoline derivatives, which are valuable in the creation of natural products, drug molecules, and biologically active compounds (Banjare, Chebolu, & Ravikumar, 2019); (Hande & Prabhu, 2017).

2. Synthesis of Fluorinated Indolines

The synthesis of fluorinated indolines, which include the trifluoromethyl group, is another significant application. These compounds are used in pharmaceutical development due to their biological activity. Efficient methodologies for preparing enantiomerically pure substituted indolines have been explored, leveraging the unique properties of the trifluoromethyl group (García Ruano et al., 2008).

3. Application in Pharmaceutical Synthesis

This compound and its derivatives find extensive use in pharmaceutical synthesis. Various catalyzed reactions, including iridium-catalyzed amination and ruthenium-catalyzed amidation, facilitate the synthesis of 7-amino-substituted indolines, which are significant in pharmaceuticals (Shin & Chang, 2014); (Pan et al., 2014).

4. Applications in Photophysical Studies

This compound derivatives also play a role in photophysical studies. They are used in examining intramolecular hydrogen bonding and fluorescence quenching phenomena, which are critical in understanding chemical reactivity and interactions in various environments (Wiosna et al., 2004).

5. Renewable Energy Applications

In the field of renewable energy, particularly in dye-sensitized solar cells, indoline-based dyes, which may include this compound structures, have shown high efficiencies. These metal-free organic dyes are optimized for solar energy to current conversion, contributing significantly to the advancement of solar cell technology (Horiuchi et al., 2004).

Safety and Hazards

7-(Trifluoromethyl)indoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and to keep it in a dry, cool, and well-ventilated place .

Future Directions

The future directions for 7-(Trifluoromethyl)indoline research could involve exploring effective ways to obtain 2-trifluoromethylindoles from indoles . Given the importance of indoles and trifluoromethyl groups, combining the two into a single entity would be very interesting . It is of profound significance to study new and potentially physiologically active indoles containing trifluoromethyl from the perspective of synthetic methodology and application prospects .

properties

IUPAC Name

7-(trifluoromethyl)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7/h1-3,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXZRTOUTPSFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652939
Record name 7-(Trifluoromethyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959236-00-1
Record name 2,3-Dihydro-7-(trifluoromethyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959236-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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